molecular formula C13H22N2O2 B2563857 1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 1178438-06-6

1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No.: B2563857
CAS No.: 1178438-06-6
M. Wt: 238.331
InChI Key: DUHMIPSICNKCAI-UHFFFAOYSA-N
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Description

1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a functionalized chemical building block designed for research and development. This molecule features a 1,4-diazepane scaffold—a seven-membered diazepine ring—which is a structure of high interest in medicinal chemistry due to its potential for conformational flexibility and diverse interactions with biological targets . The core structure is further modified with a tetrahydrofuran (oxolane) group and a terminal acrylamide (prop-2-en-1-one) moiety. The acrylamide group is a key functional handle, making this compound a potential candidate for use in covalent inhibitor design, targeted protein labeling, and the synthesis of more complex molecules via Michael addition or other conjugate addition reactions . Researchers can explore its utility as a key intermediate in developing novel pharmacologically active compounds, particularly given the documented interest in 1,4-diazepane derivatives as potential therapeutic agents, such as dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes . This compound is supplied For Research Use Only and is intended for laboratory research by qualified professionals.

Properties

IUPAC Name

1-[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-2-13(16)15-7-4-6-14(8-9-15)11-12-5-3-10-17-12/h2,12H,1,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHMIPSICNKCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCN(CC1)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Diazepane Ring Formation: The diazepane ring is formed by the reaction of a diamine with a suitable dihalide under basic conditions.

    Coupling of Oxolane and Diazepane Rings: The oxolane and diazepane rings are coupled using a suitable linker, such as a halogenated alkyl chain, under basic conditions.

    Introduction of the Prop-2-en-1-one Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical tool.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The presence of the 1,4-diazepane ring in the target compound and ’s analog distinguishes them from simpler aryl-propenones (e.g., ).
  • The oxolan substituent introduces a cyclic ether, which may enhance polarity compared to alkyl or aryl groups.

Physicochemical Properties

Data from and inferred properties of the target compound are compared below:

Property This compound (Calculated) 1-(1,4-diazepan-1-yl)-2,2-dimethylpropan-1-one
Molecular Formula C₁₃H₂₀N₂O₂ C₁₀H₂₀N₂O
Molecular Weight 236.31 g/mol 184.28 g/mol
Physical State Likely viscous liquid or low-melting solid Oil
Key Functional Groups α,β-unsaturated ketone, cyclic ether Saturated ketone

Notes:

  • The oxolan group increases molecular weight by ~52 g/mol compared to ’s compound.
  • The propenone group in the target compound may reduce stability due to conjugation-related reactivity.

Biological Activity

1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structural features, which include an oxolane ring and a diazepane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O2C_{13}H_{22}N_{2}O_{2} with a molecular weight of approximately 238.33 g/mol. The compound features a prop-2-en-1-one moiety, which is significant for its reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. Its mechanism may include modulation of cellular signaling pathways through binding interactions that alter enzyme activity or receptor function. However, detailed studies are required to elucidate the specific molecular mechanisms involved.

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

1. Antimicrobial Activity
Studies have shown that similar diazepane derivatives possess antimicrobial properties. The presence of the oxolane ring may enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy against pathogens.

2. Anxiolytic Effects
Compounds structurally related to this compound have been linked to anxiolytic effects through interactions with the GABA_A receptor system. This suggests that further exploration into its anxiolytic potential could be valuable.

3. Neuroprotective Properties
Given the diazepane structure's association with neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects, making it a candidate for research in neurodegenerative diseases.

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of related compounds. For instance:

Study Compound Evaluated Biological Activity Findings
Chalcone derivativesAnxiolyticDemonstrated significant reduction in locomotor activity in zebrafish models, indicating potential anxiolytic effects mediated by serotonergic pathways.
Diazepane analogsAntimicrobialShowed efficacy against various bacterial strains, suggesting a role in developing new antimicrobial agents.

These findings highlight the relevance of structural analogs in understanding the potential applications of this compound.

Q & A

Q. What are the standard synthetic routes for 1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one, and what key reaction parameters influence yield?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the diazepane backbone via cyclization of a diamine precursor under controlled pH and temperature (e.g., using thionyl chloride as a catalyst in ethanol) .
  • Step 2 : Functionalization with the oxolane (tetrahydrofuran) moiety via nucleophilic substitution or alkylation, requiring anhydrous conditions and inert atmospheres .
  • Step 3 : Introduction of the propenone group through a Claisen-Schmidt condensation, using aldehydes and ketones in polar aprotic solvents (e.g., DMF) .

Q. Key Parameters :

  • Temperature : Reactions often proceed optimally between 60–80°C.
  • Catalysts : Thionyl chloride or Lewis acids (e.g., AlCl₃) enhance reaction rates .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is critical for isolating high-purity products .

Table 1 : Example Reaction Conditions for Key Steps

StepReactantsSolventCatalystTemperatureYield Range
1Diamine + Oxolane derivativeEthanolThionyl chloride70°C60–75%
2Diazepane + Propenone precursorDMFNone80°C50–65%

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., diazepane methylene groups at δ 2.5–3.5 ppm) and confirms the propenone carbonyl (δ ~200 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the diazepane and oxolane moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 279.184 for C₁₄H₂₁N₂O₂) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict favorable reaction pathways .
  • Solvent Optimization : COSMO-RS simulations identify solvents that stabilize intermediates (e.g., ethanol vs. DMF) .
  • Machine Learning : Training models on existing reaction datasets (e.g., PubChem) to predict optimal catalysts and temperatures .

Q. Example Workflow :

Use Gaussian or ORCA for DFT-based transition-state analysis.

Validate predictions with small-scale experiments.

Refine models iteratively using experimental yield data .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Statistical Design of Experiments (DoE) : Apply factorial designs to identify variables causing spectral inconsistencies (e.g., solvent polarity, pH) .
  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 1-(4-chlorophenyl)azepan derivatives) .
  • Advanced Techniques : Use dynamic NMR (DNMR) to resolve conformational exchange broadening in the diazepane ring .

Case Study : A ¹³C NMR discrepancy in the oxolane methylene group (δ 70–75 ppm) was resolved by repeating the experiment in deuterated DMSO, confirming hydrogen bonding effects .

Q. What methodologies assess the biological activity of this compound in pharmacological research?

  • In Vitro Screening :
    • Antimicrobial Assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) with MIC values reported .
    • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to reference drugs .
  • Mechanistic Studies :
    • Molecular Docking : Simulate binding to target proteins (e.g., kinase enzymes) using AutoDock Vina .
    • Flow Cytometry : Measure apoptosis induction via Annexin V/PI staining .

Table 2 : Example Biological Screening Data

Assay TypeTargetResultReference
AntimicrobialS. aureusMIC = 8 µg/mL
AnticancerHeLa cellsIC₅₀ = 12 µM

Q. What strategies are effective in scaling up the synthesis while maintaining purity?

  • Process Intensification :
    • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., Claisen-Schmidt condensation) .
    • Membrane Separation : Replace column chromatography with nanofiltration for solvent recycling .
  • Quality Control :
    • In-Line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring .
  • Case Study : A pilot-scale synthesis achieved 85% purity by switching from batch to flow reactors, reducing solvent use by 40% .

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